molecular formula C18H20N4O5S2 B6134633 4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one

4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No. B6134633
M. Wt: 436.5 g/mol
InChI Key: IFXWPMLEVVEWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one, commonly known as BMS-986205, is a small molecule inhibitor that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

BMS-986205 inhibits BTK by binding to a specific site on the enzyme, thereby preventing its activation. BTK is involved in the signaling pathway of B cells and is essential for their development and function. By inhibiting BTK, BMS-986205 can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.5 nM. It has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, BMS-986205 has demonstrated efficacy in reducing disease symptoms in animal models of rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986205 is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of diseases where BTK plays a crucial role. However, one limitation of BMS-986205 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the development of BMS-986205. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where BTK plays a crucial role in the survival and proliferation of malignant B cells. Another potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and Sjogren’s syndrome, where BTK inhibition can modulate the immune response and reduce disease symptoms. Further studies are needed to determine the safety and efficacy of BMS-986205 in these disease settings.

Synthesis Methods

BMS-986205 is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diaminobutane to produce 4,6-bis(4-methylphenylsulfonyl)hexamethylenediamine. This intermediate is then reacted with phosgene to yield BMS-986205.

Scientific Research Applications

BMS-986205 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton’s tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. By inhibiting BTK, BMS-986205 can modulate the immune response and potentially treat diseases where the immune system is overactive, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-12-3-7-14(8-4-12)28(24,25)21-11-22(17-16(21)19-18(23)20-17)29(26,27)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXWPMLEVVEWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3C2NC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.